molecular formula C22H18N2O4 B7715413 N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide

Cat. No. B7715413
M. Wt: 374.4 g/mol
InChI Key: GAKZDAVJRSMAKD-UHFFFAOYSA-N
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that it may inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been found to possess good water solubility, which is important for its potential use as a drug candidate. However, further studies are required to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, it has been shown to possess good stability under various conditions, which is important for its potential use as a drug candidate. However, one of the limitations of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide is its relatively low potency compared to other anticancer drugs.

Future Directions

There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide. One potential direction is the development of new derivatives with improved potency and selectivity towards cancer cells. Additionally, further studies are required to fully understand its mechanism of action and biochemical and physiological effects. Furthermore, its potential use as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Overall, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide has significant potential for the development of new drugs and materials, and further research in this field is warranted.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide can be synthesized using various methods. One such method involves the reaction between 2-hydroxy-3-formylquinoline and 4-methoxyaniline in the presence of a catalyst, followed by the addition of furan-2-carboxylic acid. The resulting product is then purified using column chromatography to obtain N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide in high yield and purity.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-27-18-10-8-17(9-11-18)24(22(26)20-7-4-12-28-20)14-16-13-15-5-2-3-6-19(15)23-21(16)25/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKZDAVJRSMAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide

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